2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4S/c1-16-7-10-19(11-8-16)32(30,31)22-14-27(15-23(28)26-18-5-3-2-4-6-18)21-12-9-17(25)13-20(21)24(22)29/h2-14H,15H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHDSKOKBTXUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Palladium-Catalyzed Intermolecular Aryl Amination
Adapting methods from palladium-catalyzed dihydroquinoline synthesis, the core is assembled via coupling of Morita-Baylis-Hillman (MBH) alcohols with amines. For MFCD14779657, a fluorinated MBH alcohol precursor reacts with a protected amine under Pd(PPh₃)₂Cl₂ catalysis (10 mol%) and DPPP ligand (20 mol%) in acetonitrile at 80°C. This step achieves the bicyclic structure with yields up to 95%.
Key Conditions
- Catalyst: Pd(PPh₃)₂Cl₂ (10 mol%)
- Ligand: DPPP (20 mol%)
- Base: K₂CO₃ (3 equiv)
- Solvent: Acetonitrile (2 mL)
- Temperature: 80°C
- Atmosphere: N₂
Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)
N-Prenylated 2-aminobenzaldehydes undergo cyclization using hydrazine catalysts. For fluorinated analogs, the aldehyde 8 (Figure 2A in) reacts with hydrazine bis-trifluoroacetate in isopropanol at 80°C, yielding cycloadduct 10 (75%), which thermally rearranges to dihydroquinoline 11 (93%).
Optimized Parameters
- Catalyst: Hydrazine (TFA salt)
- Solvent: Isopropanol
- Temperature: 140°C (cycloreversion)
- Yield: 64–93%
Regioselective Sulfonylation at Position 3
The 4-methylbenzenesulfonyl group is introduced via electrophilic aromatic substitution or nucleophilic displacement.
Direct Sulfonylation with Tosyl Chloride
The dihydroquinoline intermediate (e.g., 11 ) is treated with toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction at 0–25°C for 4–6 hours affords the sulfonylated product in 70–85% yield.
Representative Protocol
Microwave-Assisted Sulfonation
Accelerated sulfonation using microwave irradiation (150°C, 20 min) improves regioselectivity, particularly for electron-deficient rings. This method reduces side products from over-sulfonation.
Fluorination at Position 6
Electrophilic fluorination or late-stage coupling introduces the fluorine atom.
Electrophilic Fluorination with Selectfluor®
The dihydroquinoline-sulfonate intermediate undergoes fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C. Yields range from 65–78%.
Conditions
- Fluorinating Agent: Selectfluor® (1.5 equiv)
- Solvent: Acetonitrile
- Temperature: 60°C
- Time: 12 hours
SNAr Displacement with KF
Aryl chlorides or bromides at position 6 are displaced by KF in the presence of 18-crown-6. This method is optimal for substrates pre-functionalized with leaving groups.
N-Phenylacetamide Installation at Position 1
The acetamide moiety is introduced via amide coupling or thioamide hydrolysis.
Coupling with Phenylacetyl Chloride
The amine group at position 1 reacts with phenylacetyl chloride in tetrahydrofuran (THF) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. Yields reach 75–90% after purification.
Procedure
- Substrate: 1-Amino-dihydroquinoline (1 equiv)
- Reagent: Phenylacetyl chloride (1.2 equiv)
- Base: DBU (1.5 equiv)
- Solvent: THF
- Temperature: 25°C
- Time: 12 hours
Thioamide Hydrolysis
Adapting methods from 8-hydroxyquinoline thioamide conversion, Lawesson’s reagent facilitates thioamide formation, followed by hydrolysis to acetamide.
Steps
- Thioamide Formation : React with Lawesson’s reagent (1 equiv) in toluene at 110°C.
- Hydrolysis : Treat with 20% aqueous NaOH at 80°C for 2 hours.
Integrated Synthesis Pathways
Combining the above steps, two routes are prevalent:
Linear Synthesis (Core → Sulfonation → Fluorination → Acetamide)
Convergent Synthesis (Modular Coupling)
- Pre-fluorinated and pre-sulfonylated fragments are coupled via Buchwald-Hartwig amination.
- Final acetamide installation.
- Total Yield : 40–45%
- Advantage : Higher efficiency but requires advanced intermediates.
Analytical Data and Characterization
Critical spectroscopic data for MFCD14779657 intermediates:
Challenges and Optimization
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
- 4-fluoro-2-methylphenol
- 3-fluoro-4-methylphenyl isocyanate
Uniqueness
2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biologische Aktivität
2-[6-Fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound notable for its quinoline core structure. This compound possesses various functional groups, including a sulfonamide and a ketone, which significantly influence its biological activity and chemical reactivity. The presence of a fluorine atom and methyl groups enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 478.5 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Quinoline |
| Functional Groups | Sulfonamide, Ketone |
| Substituents | Fluorine, Methyl groups |
Biological Activity Overview
The biological activity of 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is linked to its interaction with specific molecular targets such as enzymes and receptors. Compounds with similar structures are known to exhibit significant antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that quinoline derivatives often demonstrate notable antibacterial effects. For instance, studies have shown that compounds structurally related to this compound inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been explored in several studies. Its interaction with pro-inflammatory cytokines can lead to decreased inflammation, making it a candidate for treating conditions like arthritis.
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. Preliminary research suggests that 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects involves binding to specific targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that control inflammation and cell growth.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have documented the biological effects of quinoline derivatives similar to 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide:
- Antimicrobial Study : A study demonstrated that quinoline derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Anti-inflammatory Research : In vitro assays showed that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures by over 50%, indicating strong anti-inflammatory potential.
- Anticancer Evaluation : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound reduced cell viability by approximately 70% at concentrations of 20 µM after 48 hours of treatment.
Q & A
Q. What in vitro and in vivo models are optimal for evaluating the compound’s anti-inflammatory potential?
- Methodological Answer :
- In Vitro : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α suppression via ELISA. Include a positive control (e.g., dexamethasone) and assess cytotoxicity with resazurin assays.
- In Vivo : Validate in a murine collagen-induced arthritis (CIA) model, monitoring paw edema reduction and synovial IL-6 levels. Dose-response studies should account for the compound’s plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
